Calcium dihydrogen pyrophosphate

Description

Properties

CAS No. |

14866-19-4 |

|---|---|

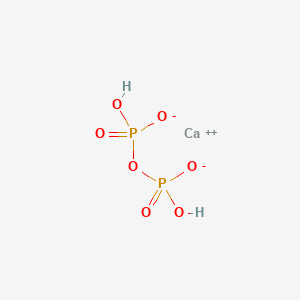

Molecular Formula |

CaH4O7P2 |

Molecular Weight |

218.05 g/mol |

IUPAC Name |

calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

HJROPEWVPUPTSE-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[Ca+2] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca] |

Related CAS |

35405-51-7 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Calcium Dihydrogen Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dihydrogen pyrophosphate (CaH2P2O7), also known as calcium acid pyrophosphate, is a compound with significant applications in the food and pharmaceutical industries, serving as a leavening agent, dough conditioner, and a precursor in the synthesis of other calcium phosphates for biomaterials.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, detailing experimental protocols, presenting key characterization data in a structured format, and illustrating the scientific workflows through logical diagrams.

Introduction

This compound is a white, crystalline powder with the chemical formula CaH2P2O7.[1][3][4] Its molecular weight is approximately 216.04 g/mol .[4] The compound is known for its role as a multifunctional food additive, where it acts as a leavening agent, dough improver, emulsifier, and acidity regulator.[1] In the realm of materials science and drug development, it is a key intermediate in the preparation of various calcium polyphosphates used in biocompatible ceramics and biomaterials.[2] Understanding its synthesis and thorough characterization is crucial for controlling its physicochemical properties and ensuring its suitability for specific applications.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving thermal decomposition of hydrated calcium phosphates or wet chemistry methods.

Thermal Decomposition of Calcium Hydrogen Phosphate Dihydrate (CaHPO4·2H2O)

A common method for synthesizing calcium pyrophosphates involves the thermal treatment of dicalcium phosphate dihydrate (Brushite). The thermal decomposition of CaHPO4·2H2O is a multi-step process that ultimately leads to the formation of different phases of calcium pyrophosphate.[5]

Experimental Protocol:

-

Starting Material: High-purity calcium hydrogen phosphate dihydrate (CaHPO4·2H2O).

-

Heating Process: The starting material is heated in a furnace. The temperature is gradually increased.

-

Dehydration: The initial heating leads to the loss of water of crystallization. Two moles of CaHPO4·2H2O first combine and eliminate one mole of H2O at approximately 105°C. The remaining water is eliminated at around 165°C.[5]

-

Pyrophosphate Formation: Further heating above 165°C leads to the decomposition of CaHPO4 and the formation of calcium pyrophosphate (Ca2P2O7) at approximately 270°C.[5] To obtain CaH2P2O7 specifically, the dehydration of Ca(H2PO4)2·H2O is a more direct thermal route.

Thermal Decomposition of Monocalcium Phosphate Monohydrate (Ca(H2PO4)2·H2O)

The controlled thermal decomposition of monocalcium phosphate monohydrate is a direct route to produce this compound.

Experimental Protocol:

-

Starting Material: Monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O).

-

Heating Process: The sample is heated in a furnace with a controlled temperature ramp.

-

Dehydration and Condensation: The process involves the dehydration of coordinated water molecules and an intramolecular dehydration of the protonated phosphate groups.[6] The formation of CaH2P2O7 occurs as an intermediate phase during this process.[6] The final product is calcium polyphosphate, Ca(PO3)2, at temperatures above 500°C.[6] Careful control of the temperature between 190-250 °C allows for the synthesis of a pure crystalline phase of CaH2P2O7.[2]

Wet Chemistry Method: Reaction of Calcium Chloride with Pyrophosphoric Acid

This method allows for the synthesis of hydrated forms of calcium pyrophosphate, which can be subsequently treated to obtain the dihydrogen form.

Experimental Protocol:

-

Reactants: Calcium chloride (CaCl2) and pyrophosphoric acid (H4P2O7).

-

Reaction: An aqueous solution of pyrophosphoric acid is reacted with calcium chloride.[7]

-

Precipitation: Calcium pyrophosphate dihydrate (Ca2P2O7·2H2O) precipitates from the solution. The reaction is: CaCl2 + H4P2O7(aq) → Ca2P2O7·2H2O + 2HCl.[7]

-

Washing and Drying: The precipitate is filtered, washed to remove byproducts, and dried under controlled conditions.

Industrial Production from Phosphate Rock

On an industrial scale, calcium dihydrogen phosphate can be produced by the reaction of phosphate rock with an excess of phosphoric acid.[8]

Experimental Protocol:

-

Decomposition: Phosphate rock powder is decomposed using an excess of phosphoric acid.[8]

-

Separation: The resulting mixture is separated to obtain a phosphoric acid solution containing calcium dihydrogen phosphate and impurity slag.[8]

-

Crystallization: The solution is cooled to crystallize a portion of the calcium dihydrogen phosphate.[8]

-

Further Processing: The mother liquor, still containing calcium dihydrogen phosphate, is treated with sulfuric acid to precipitate gypsum and regenerate phosphoric acid for reuse in the process.[8]

Characterization Techniques

A combination of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized material. The powder XRD pattern of CaH2P2O7 shows characteristic peaks that serve as a fingerprint for the compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/n | [2] |

| a | 10.3682(1) Å | [2] |

| b | 9.5001(1) Å | [2] |

| c | 9.5552(1) Å | [2] |

| β | 93.45(4)° | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of CaH2P2O7 exhibits characteristic absorption bands corresponding to the vibrations of the P-O-H, P-O, and P-O-P bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Interpretation: The presence of a characteristic band for the δ(P-O-P) vibration, typically observed around 740 cm⁻¹, is indicative of the pyrophosphate group.[9][10] Bands related to P=O stretching are expected around 1400 cm⁻¹.[9]

Table 2: Key FTIR Absorption Bands for Calcium Phosphates

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3544, 3489 | O-H stretching (water) | [11] |

| ~3284, 3168 | O-H stretching (water) | [11] |

| ~1652 | H-O-H bending (water) | [11] |

| ~1400 | P=O stretching | [9] |

| ~1125 | ν3(HPO4²⁻) | [12] |

| ~1061 | ν3(PO4) | [12] |

| ~989 | P-O stretching (ν1) | [11] |

| ~872 | Brushite mineral phase | [11] |

| ~740 | δ(P-O-P) | [9][10] |

| ~576, 527 | ν4 mode vibration | [11] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks associated with these transitions. The thermal decomposition of Ca(H2PO4)2·H2O to form CaH2P2O7 and subsequently other calcium phosphates can be monitored using these techniques.[6] The degradation of CaHPO4 to form calcium pyrophosphate occurs in the range of 425–490 °C.[13]

Table 3: Thermal Decomposition Data for Related Calcium Phosphates

| Compound | Temperature Range (°C) | Event | Reference |

| Ca(H2PO4)2·H2O | 50-500 | Multi-step water loss | [6] |

| CaHPO4·2H2O | 100-180 | Loss of water of crystallization | [14] |

| CaHPO4 | 425-455 | Decomposition to Ca2P2O7 | [13] |

Visualizing the Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the logical connections between the characterization techniques and the properties they elucidate.

References

- 1. gjphosphate.com [gjphosphate.com]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. CN100500553C - A kind of method of producing calcium dihydrogen phosphate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

The Crystal Structure of Calcium Dihydrogen Pyrophosphate (CaH₂P₂O₇): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). It details the crystallographic parameters, synthesis, and characterization methods, presenting data in a structured format for clarity and comparative analysis.

Introduction

This compound, with the chemical formula CaH₂P₂O₇, is a member of the divalent metal cation dihydrogendiphosphate family.[1] Its structural elucidation is crucial for understanding its physicochemical properties and potential applications in various scientific and industrial fields. This document summarizes the key structural features and the experimental procedures used for its characterization.

Crystal Structure and Properties

The crystal structure of CaH₂P₂O₇ was first determined through ab initio analysis of in-situ synchrotron powder diffraction data.[1] This initial model was subsequently confirmed and refined using Rietveld analysis of data from a conventional X-ray diffractometer, which also enabled the positioning of the hydrogen atoms.[1]

The structure is characterized by isolated and distorted CaO₆ octahedra. These octahedra are interconnected through corner-sharing with diphosphate ([P₂O₇]⁴⁻) groups. A key feature of the CaH₂P₂O₇ structure is the arrangement of the dihydrogen pyrophosphate anions, [H₂P₂O₇]²⁻. These anions are linked by strong hydrogen bonds, forming infinite layers that are parallel to the c-axis of the unit cell.[1]

Crystallographic Data

The crystallographic data for CaH₂P₂O₇ are summarized in the table below. The compound crystallizes in a monoclinic system.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Unit Cell Parameters | ||

| a | 7.3276(1) Å | [1] |

| b | 8.1282(1) Å | [1] |

| c | 9.7632(1) Å | [1] |

| β | 101.2392(7)° | [1] |

Note: Detailed atomic coordinates for CaH₂P₂O₇ are not publicly available in the referenced literature.

Experimental Protocols

This section outlines the methodologies for the synthesis and structural characterization of CaH₂P₂O₇.

Synthesis

A primary method for the synthesis of CaH₂P₂O₇ is through the thermal dehydration of Ca₂P₄O₁₂·4H₂O.[1]

Protocol: Thermal Dehydration of Ca₂P₄O₁₂·4H₂O

-

Precursor Preparation: Obtain or synthesize the precursor, calcium cyclotetraphosphate tetrahydrate (Ca₂P₄O₁₂·4H₂O).

-

Thermal Treatment: Place a known quantity of the precursor material in a suitable crucible (e.g., alumina).

-

Heating: Heat the sample in a furnace under a controlled atmosphere (e.g., air or an inert gas). The temperature should be raised to above 473 K (200 °C).[1] A controlled heating rate of 5-10 K/min is recommended.

-

Isothermal Hold: Maintain the temperature above 473 K for a sufficient duration to ensure complete dehydration and phase transformation. The exact duration may require optimization and can be monitored in-situ with diffraction techniques.

-

Cooling: After the reaction is complete, cool the sample down to room temperature at a controlled rate.

-

Sample Characterization: The resulting white powder should be characterized to confirm the formation of the CaH₂P₂O₇ phase.

Characterization by X-ray Diffraction and Rietveld Refinement

The crystal structure of CaH₂P₂O₇ is determined and refined using powder X-ray diffraction (XRD) coupled with the Rietveld method.

Protocol: Powder XRD and Rietveld Refinement

-

Sample Preparation: The synthesized CaH₂P₂O₇ powder is gently ground to ensure a random crystallite orientation and a uniform particle size. The powder is then mounted on a sample holder.

-

Data Collection (Conventional XRD):

-

Instrument: A standard powder diffractometer in Bragg-Brentano geometry.

-

X-ray Source: Cu Kα radiation (λ ≈ 1.5406 Å).

-

Scan Range (2θ): 10° to 90°.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Rietveld Refinement:

-

Software: A suitable Rietveld refinement program (e.g., GSAS, FullProf).

-

Initial Model: The previously determined unit cell parameters and space group (C2/c) are used as a starting point.

-

Refined Parameters: The following parameters are typically refined in a sequential manner:

-

Scale factor

-

Background coefficients (e.g., using a Chebyshev polynomial function)

-

Zero-point error

-

Unit cell parameters

-

Peak profile parameters (e.g., using a pseudo-Voigt function to model the peak shapes)

-

Atomic coordinates (if a suitable starting model is available)

-

Isotropic displacement parameters for each atom

-

-

Goodness-of-Fit: The refinement is considered complete when the calculated diffraction pattern shows good agreement with the experimental data, indicated by low R-values (e.g., Rwp, Rp) and a goodness-of-fit (χ²) value close to 1.

-

Signaling Pathways and Logical Relationships

Based on the available literature, there is no evidence to suggest that CaH₂P₂O₇ is directly involved in biological signaling pathways or has applications in drug development as a therapeutic agent. Its relevance to the field is more likely as a biomaterial or a component in pharmaceutical formulations.

The logical workflow for the synthesis and characterization of CaH₂P₂O₇ can be visualized as follows.

Caption: Workflow for the synthesis and characterization of CaH₂P₂O₇.

Conclusion

This technical guide has detailed the crystal structure of CaH₂P₂O₇, which crystallizes in the monoclinic space group C2/c. The structure is notable for its layers of hydrogen-bonded dihydrogen pyrophosphate anions. The guide has also provided representative experimental protocols for its synthesis via thermal dehydration and its characterization using powder X-ray diffraction and Rietveld refinement. While direct biological signaling activity has not been reported, the foundational structural and chemical information presented here is vital for researchers exploring the applications of this and related pyrophosphate compounds.

References

The Thermal Decomposition Pathway of Calcium Dihydrogen Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). The information presented is curated from scientific literature and is intended to support research and development activities where the thermal behavior of this compound is of interest. This document details the decomposition sequence, intermediate and final products, and the analytical methodologies used for characterization.

Introduction

This compound is a member of the calcium phosphate family of compounds. Its thermal stability and decomposition pathway are of significant interest in various fields, including ceramics, biomaterials, and as an intermediate in the production of other calcium phosphate-based materials. Understanding the precise temperature ranges and products of its decomposition is crucial for controlling material properties and for the synthesis of desired final products.

Thermal Decomposition Pathway

The thermal decomposition of this compound is primarily a dehydration process, leading to the formation of various polymorphs of calcium polyphosphate (Ca(PO₃)₂). The generally accepted pathway involves the following key transformations:

-

Initial Decomposition: Upon heating, this compound loses water.

-

Formation of γ-Ca(PO₃)₂: The initial major crystalline product of the decomposition is the gamma polymorph of calcium polyphosphate.

-

Polymorphic Transformations: With increasing temperature, γ-Ca(PO₃)₂ undergoes phase transitions to other polymorphs, namely β-Ca(PO₃)₂ and subsequently α-Ca(PO₃)₂.

The overall chemical equation for the primary decomposition step is:

CaH₂P₂O₇(s) → Ca(PO₃)₂(s) + H₂O(g)

Quantitative Decomposition Data

The thermal decomposition of this compound can be quantitatively assessed using thermogravimetric analysis (TGA). The key event is the loss of water, which results in a measurable weight loss.

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| CaH₂P₂O₇ → γ-Ca(PO₃)₂ + H₂O | 250 - 400 | ~8.34% | Data not available |

| γ-Ca(PO₃)₂ → β-Ca(PO₃)₂ | 690 - 750 | No weight loss | No weight loss |

| β-Ca(PO₃)₂ → α-Ca(PO₃)₂ | > 750 | No weight loss | No weight loss |

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated weight changes, as well as to identify endothermic or exothermic transitions.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to carry away any gaseous products.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The weight of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the temperature ranges of weight loss. The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions or reactions.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present at different temperatures during the thermal decomposition process.

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

Methodology:

-

Sample Preparation: A thin layer of this compound powder is uniformly spread on the sample holder of the high-temperature chamber.

-

Instrument Setup:

-

The sample holder is placed inside the high-temperature chamber.

-

The chamber is sealed and can be maintained under a controlled atmosphere (e.g., inert gas flow) or vacuum.

-

-

Thermal and Diffraction Program:

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to a series of increasing temperatures (e.g., in steps of 50 or 100°C) with a defined heating rate and a holding time at each temperature to ensure thermal equilibrium.

-

At each temperature step, an XRD pattern is recorded over a specific 2θ range (e.g., 10-70°).

-

-

Data Analysis: The collected XRD patterns at different temperatures are analyzed to identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from databases (e.g., JCPDS-ICDD). This allows for the direct observation of the transformation from CaH₂P₂O₇ to the different polymorphs of Ca(PO₃)₂.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition.

Navigating the Aqueous Solubility of Calcium Dihydrogen Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible scientific literature, this guide establishes a framework for understanding its expected behavior. This is achieved by presenting detailed information on the closely related and extensively studied compound, calcium pyrophosphate dihydrate (CPPD; Ca₂P₂O₇·2H₂O). The principles governing the solubility of CPPD, along with the methodologies for its characterization, offer valuable insights and practical approaches for the study of this compound.

Quantitative Solubility Data: A Comparative Approach

While specific solubility values for this compound are not readily found, the solubility of calcium pyrophosphate dihydrate (CPPD) has been determined under various conditions. This data, summarized in Table 1, serves as a crucial reference point for estimating the behavior of this compound.

| Compound | Condition | Temperature (°C) | Solubility | Reference |

| Calcium Pyrophosphate Dihydrate (CPPD) | 0.1 M Tris-HCl buffer, pH 7.4 | 37 | 60 µM | [1][2][3] |

| Calcium Dihydrogen Phosphate Monohydrate (orthophosphate) | Cold Water | 30 | 1.8 g/100 cc | [4] |

| Calcium Dihydrogen Phosphate (orthophosphate) | Water | 25 | 1 g/100 g | [5] |

| Calcium Dihydrogen Phosphate Hydrate (orthophosphate) | Water | 30 | 18 g/L | [6] |

Table 1: Solubility of Calcium Pyrophosphate Dihydrate and Related Compounds. This table presents the solubility of CPPD in a buffered solution, providing a benchmark for the expected solubility of pyrophosphate salts. For comparative purposes, the higher solubility of the orthophosphate forms is also included.

Factors Influencing Solubility

The solubility of calcium pyrophosphates is not a fixed value but is influenced by a multitude of physicochemical factors. Understanding these factors is critical for controlling the dissolution and precipitation of these compounds in aqueous environments.[1][2][3][7]

-

pH: A decrease in pH generally leads to an increase in the solubility of calcium pyrophosphates.[1][2][3][7]

-

Ionic Strength: Higher ionic strength of the solution tends to increase solubility.[1][2][3][7]

-

Temperature: The effect of temperature on the solubility of calcium phosphates can be complex, with some studies indicating increased solubility with temperature while others show the opposite for related compounds.[8][9][10]

-

Presence of Other Ions:

-

Complexing Agents: Substances like albumin can increase solubility by binding to calcium ions.[1][2][3][7]

-

Enzymatic Hydrolysis: The enzymatic conversion of pyrophosphate to orthophosphate can significantly impact the equilibrium and affect solubility.[1][2][3][7]

-

Crystal Size: Smaller crystal size results in a larger surface area-to-volume ratio, leading to a faster dissolution rate and potentially higher apparent solubility.[1][2][3][7]

Figure 1. Factors Influencing Solubility. A diagram illustrating the key factors that can affect the aqueous solubility of calcium pyrophosphates.

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for this compound is not detailed in the reviewed literature, the methodologies employed for other sparingly soluble calcium salts, particularly CPPD, are directly applicable.

Preparation of Saturated Solutions

A common approach involves the preparation of a saturated solution by agitating an excess of the solid calcium pyrophosphate salt in the aqueous medium of interest (e.g., deionized water, buffer solutions) for an extended period to ensure equilibrium is reached.[1][2][3] The temperature should be precisely controlled throughout the equilibration process.

Separation of Solid and Liquid Phases

After equilibration, the solid and liquid phases must be carefully separated. This is typically achieved by filtration through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) or by high-speed centrifugation.[2]

Analysis of the Saturated Solution

The concentration of dissolved calcium and/or pyrophosphate in the clear supernatant or filtrate is then determined using appropriate analytical techniques.

-

Radiotracer Method: A highly sensitive method involves the use of ⁴⁵Ca-labeled crystals. The amount of dissolved calcium is determined by measuring the radioactivity of the supernatant using liquid scintillation counting.[1][2][3][7]

-

Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP): These techniques are commonly used to accurately measure the total calcium concentration in the solution.

-

Ion Chromatography: This method can be used to separate and quantify both pyrophosphate and any potential hydrolysis products like orthophosphate.

-

Colorimetric/Spectrophotometric Methods: Various colorimetric assays are available for the determination of phosphate and pyrophosphate concentrations in aqueous solutions.[12]

-

Titration: Titration methods can be employed to determine the pyrophosphate content in aqueous samples.[13]

Figure 2. Experimental Workflow. A generalized workflow for the experimental determination of the solubility of a sparingly soluble calcium salt.

Conclusion

The aqueous solubility of this compound is a critical parameter for its application in various scientific and industrial fields, including drug development. While direct quantitative data is sparse, a robust understanding of its behavior can be extrapolated from the extensive research on calcium pyrophosphate dihydrate. The solubility is anticipated to be highly dependent on environmental factors such as pH, ionic strength, and the presence of complexing agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately determine the solubility of this compound under their specific conditions of interest. Further research is warranted to establish a definitive quantitative solubility profile for this compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Determination of pyrophosphates by titration | Metrohm [metrohm.com]

- 3. A new spectrofluorometric method for pyrophosphate assay based on the fluorescence enhancement of trypsin-stabilized copper clusters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Temperature on Solubility | Department of Chemistry | University of Washington [chem.washington.edu]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. ruipugroup.com [ruipugroup.com]

An In-depth Technical Guide to the Chemical Properties of Acid Calcium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Calcium Pyrophosphate (CAPP), chemically known as Calcium Dihydrogen Diphosphate (CaH₂P₂O₇), is an inorganic compound widely utilized in the food industry as a leavening agent.[1][2] Beyond its established role in baking, its properties as a stable, inorganic phosphate merit closer examination for potential applications in pharmaceutical sciences. This technical guide provides a comprehensive overview of the core chemical properties of Acid Calcium Pyrophosphate, detailing its synthesis, structure, and reactivity. The document summarizes key quantitative data, outlines relevant experimental protocols for its analysis, and explores its functional characteristics, providing a foundational resource for researchers in material science and drug formulation.

Chemical Identity and Physical Properties

Acid Calcium Pyrophosphate is a white, odorless, crystalline powder.[3][4] It is recognized as a food-grade substance by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is described in the Food Chemicals Codex (FCC).[5][6]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Chemical Name | Calcium Dihydrogen Diphosphate[4] |

| Synonyms | Acid Calcium Pyrophosphate (CAPP), Monocalcium Dihydrogen Pyrophosphate[2][3] |

| Molecular Formula | CaH₂P₂O₇[3][4] |

| Molecular Weight | 216.04 g/mol [4] |

| CAS Number | 14866-19-4[3][4] |

| INS Number | 450(vii)[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White crystals or powder[3][4] | |

| Solubility | Insoluble or sparingly soluble in water; Soluble in dilute hydrochloric and nitric acids.[1] | The low water solubility is crucial for its function as a slow-acting leavening agent. |

| pH (1% solution) | Approximately 2.0 - 4.0[1] | The acidic nature is fundamental to its role as a leavening acid. |

| Density | ~2.22 g/cm³ | Varies with grade and particle size. |

| Loss on Drying | Not more than 1% (105°C, 4h)[3] | Indicates it is an anhydrous salt. |

Synthesis and Manufacturing

The commercial production of Acid Calcium Pyrophosphate is typically achieved through the thermal decomposition of Monocalcium Phosphate (also known as Calcium Dihydrogen Phosphate, Ca(H₂PO₄)₂). The process begins with the reaction of a calcium source with phosphoric acid.

The overall manufacturing process can be summarized in the following workflow:

Caption: Manufacturing workflow for Acid Calcium Pyrophosphate.

The key chemical transformations in this process are:

-

Formation of Monocalcium Phosphate: 2H₃(PO₄) + CaO → Ca(H₂PO₄)₂ + H₂O

-

Thermal Conversion to Acid Calcium Pyrophosphate: Ca(H₂PO₄)₂ + Heat (Δ) → CaH₂P₂O₇ + H₂O

Chemical Reactivity and Functional Properties

Leavening Action

The primary industrial application of Acid Calcium Pyrophosphate is as a leavening acid in baked goods.[1] It is classified as a slow-acting or heat-activated leavening agent.[1] Its low solubility at room temperature means it reacts minimally with sodium bicarbonate (baking soda) during the mixing of dough or batter. The reaction accelerates upon heating during the baking process, providing a controlled release of carbon dioxide gas. This delayed reaction is critical for achieving the desired texture and volume in many baked products.

The overall leavening reaction is: CaH₂P₂O₇ + 2NaHCO₃ → CaNa₂P₂O₇ + 2H₂O + 2CO₂(g)

Caption: Leavening reaction pathway of Acid Calcium Pyrophosphate.

Thermal Decomposition

Acid Calcium Pyrophosphate is formed by the thermal treatment of monocalcium phosphate monohydrate.[7] The process involves the loss of water of hydration followed by an intramolecular dehydration of the protonated phosphate groups.[7] Further heating of Acid Calcium Pyrophosphate above 400°C will lead to its decomposition. The thermal decomposition of Ca(H₂PO₄)₂•H₂O is a complex, multi-stage process where CaH₂P₂O₇ is a key intermediate. The final product upon strong ignition (above 500°C) is typically calcium polyphosphate, Ca(PO₃)₂.[7]

Crystal Structure

Detailed crystallographic data for Acid Calcium Pyrophosphate (CaH₂P₂O₇) is not widely reported in scientific literature. However, extensive research is available for the closely related compound, dicalcium pyrophosphate (Ca₂P₂O₇), which exists in several anhydrous and hydrated polymorphic forms. For instance, the high-temperature α-Ca₂P₂O₇ form is monoclinic with the space group P2₁/n, while the lower-temperature β-form is tetragonal.[8] The dihydrate (Ca₂P₂O₇·2H₂O), which is clinically relevant in calcium pyrophosphate deposition disease (CPPD), exists in triclinic and monoclinic forms.[8][9] Researchers studying CaH₂P₂O₇ may find the structural analyses of these related compounds to be a useful reference point for characterization.

Experimental Protocols

Standardized analytical methods for Acid Calcium Pyrophosphate are outlined by regulatory bodies like JECFA and in the Food Chemicals Codex.

Assay for Phosphate Content (JECFA Method Summary)

This protocol determines the purity of the substance by measuring its total phosphorus content, expressed as P₂O₅.

-

Sample Preparation: Accurately weigh approximately 200 mg of the sample. Dissolve it in a mixture of 25 mL of water and 10 mL of dilute nitric acid solution.[3]

-

Digestion: Boil the solution for 30 minutes to ensure all phosphate is in the orthophosphate form.[3]

-

Precipitation: If necessary, filter the solution. Adjust the temperature to approximately 50°C and add 75 mL of ammonium molybdate solution. Maintain the temperature at 50°C for 30 minutes with occasional stirring, then let it stand for at least 16 hours at room temperature. This precipitates the phosphate as ammonium phosphomolybdate.[3]

-

Washing: Decant the supernatant and wash the precipitate with a 1% potassium nitrate solution until the filtrate is no longer acidic.[3]

-

Titration: Transfer the precipitate and filter paper to the original vessel. Add a precise volume (50.0 mL) of 1N sodium hydroxide to dissolve the precipitate. Add phenolphthalein indicator and titrate the excess sodium hydroxide with 1N sulfuric acid.[3]

-

Calculation: The amount of sodium hydroxide consumed is used to calculate the percentage of P₂O₅ in the original sample. Each mL of 1N NaOH is equivalent to 3.088 mg of P₂O₅.[3]

Solubility Determination (General Protocol)

While a specific official protocol for CaH₂P₂O₇ was not identified, a general equilibrium solubility protocol can be adapted.

-

Medium Preparation: Prepare buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[10]

-

Sample Addition: Add an excess amount of Acid Calcium Pyrophosphate to a known volume of each buffer solution in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Equilibrium is confirmed when the concentration of the dissolved substance does not significantly change between sequential time points (e.g., 24 and 48 hours).[10]

-

Sample Separation: Separate the undissolved solid from the solution using centrifugation or filtration (e.g., through a 0.45-μm filter).[11]

-

Quantification: Analyze the concentration of dissolved calcium or phosphate in the clear supernatant using a validated analytical method, such as atomic absorption spectroscopy for calcium or a colorimetric method for phosphate.[3][11]

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Relevance and Applications in Pharmaceutical Sciences

While Acid Calcium Pyrophosphate is not widely used as a pharmaceutical active ingredient, calcium phosphates as a class are of significant interest to drug development professionals. They are generally recognized as safe (GRAS), chemically stable, and of mineral origin.[12]

Potential roles for calcium phosphates, including CAPP, in pharmaceutical formulations include:

-

Excipients in Solid Dosage Forms: Due to their excellent flowability and high density, calcium phosphates are used as fillers and binders in direct compression tableting.[13] They can improve the flow of poorly compressible active pharmaceutical ingredients (APIs).[12]

-

Inert Fillers: Calcium phosphates are largely inert and do not swell or dissolve in water, making them suitable as densifiers in wet granulation processes.[12][13]

-

Nutrient Source: In nutraceuticals and supplements, they serve as a source of calcium and phosphorus.[12]

-

Drug Delivery Systems: Research into calcium phosphate nanoparticles suggests their potential as carriers for biomolecules like nucleic acids and proteins, owing to their biocompatibility and biodegradability.[1] The pH-responsive nature of some calcium phosphates could be exploited for targeted drug release.[1]

The specific properties of Acid Calcium Pyrophosphate—its acidic nature and slow reactivity—could potentially be leveraged in novel drug delivery systems requiring pH-triggered release or as a buffering agent in specific formulations. However, further research is needed to explore these applications.

References

- 1. researchgate.net [researchgate.net]

- 2. WHO | JECFA [apps.who.int]

- 3. fao.org [fao.org]

- 4. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Food safety and quality: detail [fao.org]

- 6. scribd.com [scribd.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. expresspharma.in [expresspharma.in]

- 13. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to Calcium Dihydrogen Pyrophosphate (CAS Number 14866-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dihydrogen pyrophosphate (CaH₂P₂O₇), registered under CAS number 14866-19-4, is an inorganic compound that has garnered significant interest across various scientific disciplines.[1] Also known by synonyms such as Calcium Acid Pyrophosphate (CAPP), Monothis compound, and Acid Calcium Pyrophosphate, this white crystalline powder is recognized for its roles as a food additive, a component in biomaterials, and its involvement in pathological calcification.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and characterization protocols, and its relevance in drug development and biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14866-19-4 | [1] |

| Molecular Formula | CaH₂P₂O₇ | [1][2] |

| Molecular Weight | 215.97 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Sparingly soluble in water, insoluble in ethanol. Soluble in hydrochloric and nitric acids. | [3] |

| Synonyms | Calcium Acid Pyrophosphate (CAPP), Monothis compound, Acid Calcium Pyrophosphate, INS No. 450(vii) | [2] |

Synthesis and Characterization

Experimental Synthesis Protocols

Multiple methods can be employed for the synthesis of calcium pyrophosphates. The specific phase obtained often depends on the reaction conditions such as pH, temperature, and the presence of other ions. Below are detailed protocols for the synthesis of calcium phosphate precursors which can be thermally treated to obtain calcium pyrophosphate.

Protocol 1: Precipitation from Aqueous Solution

This method involves the direct precipitation of calcium phosphate phases from aqueous solutions of calcium and phosphate salts.

-

Materials: Calcium chloride (CaCl₂), Sodium pyrophosphate (Na₄P₂O₇), Deionized water, Hydrochloric acid (HCl)

-

Procedure:

-

Prepare a solution of sodium pyrophosphate in deionized water.

-

Prepare a separate solution of calcium chloride in deionized water.

-

With careful control of pH and temperature, slowly add the calcium chloride solution to the sodium pyrophosphate solution with constant stirring.

-

The resulting precipitate, a hydrated form of calcium pyrophosphate, is then collected by filtration.

-

The precipitate is washed with deionized water to remove any soluble byproducts.

-

The washed product is dried under controlled conditions (e.g., in an oven at a specific temperature) to obtain the desired hydration state.

-

The anhydrous form can be prepared by heating dicalcium phosphate.[3]

-

Protocol 2: Hydrolysis of α-Tricalcium Phosphate (α-TCP)

This method is commonly used for the preparation of calcium-deficient hydroxyapatite but can be adapted for pyrophosphate-containing cements.

-

Materials: α-Tricalcium phosphate (α-Ca₃(PO₄)₂), Disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), Deionized water.

-

Procedure:

-

Prepare a powder mixture of α-TCP and Na₂H₂P₂O₇ at the desired molar ratio.

-

Prepare a liquid phase, typically deionized water or a dilute phosphate solution.

-

Mix the powder and liquid phases to form a paste.

-

Allow the paste to set and harden over a specific period.

-

The resulting solid can be characterized to determine the phases present.

-

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of synthesized this compound.

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment, and crystallite size determination.[4][5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., P-O-P, O-H) and confirmation of the pyrophosphate anion.[4] |

| Thermogravimetric Analysis (TGA) | Determination of water of hydration content and thermal stability.[5] |

| Raman Spectroscopy | Complementary vibrational spectroscopy for phase identification and chemical interaction studies.[6] |

| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and surface characteristics. |

Quantitative Analysis

Protocol: Titrimetric Determination of Calcium Content

This protocol outlines a method for the quantitative determination of calcium in a calcium phosphate sample via complexometric titration with EDTA.[7]

-

Materials: this compound sample, Hydrochloric acid (HCl), Hydroxynaphthol blue indicator, Triethanolamine, Potassium hydroxide (KOH) solution, Standardized disodium ethylenediaminetetraacetate (EDTA) solution.

-

Procedure:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a minimal amount of hydrochloric acid.

-

Add hydroxynaphthol blue indicator and triethanolamine.

-

Adjust the pH of the solution to 12.3-12.5 with potassium hydroxide solution.

-

Titrate the solution with a standardized EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.

-

The concentration of calcium in the sample can be calculated based on the volume and concentration of the EDTA solution used.

-

Applications in Drug Development

Calcium phosphates, including pyrophosphates, are promising materials for drug delivery systems due to their biocompatibility and biodegradability.[8][9][10][11]

Drug Delivery Systems

Calcium phosphate nanoparticles can serve as carriers for various therapeutic agents.[10][11][12] The porous nature of some calcium pyrophosphate preparations allows for the loading of drugs, which can then be released in a controlled manner.[13][14]

Experimental Workflow: Drug Loading and Release Study

Caption: Workflow for a typical drug loading and release experiment.

Biocompatibility Assessment

The biocompatibility of this compound is a critical factor for its use in drug delivery and tissue engineering. Biocompatibility is typically assessed following the guidelines of ISO 10993.[15][16][17][18][19]

Key In Vitro Biocompatibility Tests (ISO 10993-5):

-

Cytotoxicity Assays: These tests evaluate the potential of a material to cause cell death or inhibit cell growth. Common methods include the MTT assay, XTT assay, and neutral red uptake assay.[15]

-

Hemocompatibility Assays (ISO 10993-4): These tests are crucial for materials that will come into contact with blood and assess parameters like hemolysis and coagulation.

-

Genotoxicity Assays (ISO 10993-3): These assays determine if a material can cause damage to the genetic material of cells.

Role in Biological Signaling Pathways

Calcium pyrophosphate deposition is the hallmark of calcium pyrophosphate deposition (CPPD) disease, a common form of inflammatory arthritis also known as pseudogout. Research has identified key signaling pathways involved in the regulation of extracellular pyrophosphate (ePPi) levels, which are crucial in the pathogenesis of CPPD.

ANKH and ENPP1 Signaling

The transmembrane protein ANKH and the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) are central to the regulation of ePPi.[20][21]

-

ANKH: This protein is believed to be a transporter of intracellular PPi to the extracellular space. Gain-of-function mutations in the ANKH gene are associated with familial forms of CPPD, leading to increased ePPi levels.[22][23][24]

-

ENPP1: This enzyme generates ePPi by hydrolyzing extracellular ATP.

Caption: ANKH and ENPP1 in ePPi regulation.

Osteoprotegerin (OPG) Signaling in Chondrocytes

Osteoprotegerin (OPG), a member of the tumor necrosis factor (TNF) receptor superfamily, has also been implicated in cartilage biology and osteoarthritis.[25] Studies have shown that OPG can directly affect chondrocytes.[26][27][28]

-

OPG and Chondrocyte Proliferation: OPG has been shown to promote the proliferation of chondrocytes through the MEK/ERK signaling pathway.[26][27]

-

OPG and Matrix Metalloproteinases (MMPs): OPG can influence the expression of enzymes involved in cartilage degradation, such as ADAMTS-5 and tissue inhibitor of metalloproteinases (TIMPs).[26][27]

Caption: OPG signaling in chondrocytes.

Conclusion

This compound is a multifaceted compound with significant implications for both industrial applications and biomedical research. Its well-defined chemical properties and the availability of established synthesis and characterization methods make it an accessible material for scientific investigation. For drug development professionals, its potential as a biocompatible drug delivery vehicle warrants further exploration. Furthermore, understanding its role in pathological calcification and the associated signaling pathways may open new avenues for therapeutic interventions in conditions like CPPD disease. This guide provides a foundational resource for researchers and scientists embarking on studies involving this versatile inorganic compound.

References

- 1. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Direct complexometric titration of calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inl.elsevierpure.com [inl.elsevierpure.com]

- 11. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Challenging applicability of ISO 10993-5 for calcium phosphate biomaterials evaluation: Towards more accurate in vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. emergobyul.com [emergobyul.com]

- 19. fda.gov [fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The Role of ANK in Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The ANKH gene and familial calcium pyrophosphate dihydrate deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of OPG, RANK and RANKL by human chondrocytes and their implication during osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. Osteoprotegerin promotes the proliferation of chondrocytes and affects the expression of ADAMTS-5 and TIMP-4 through MEK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. spandidos-publications.com [spandidos-publications.com]

The Hygroscopicity of Calcium Dihydrogen Pyrophosphate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[2] This phenomenon can occur through absorption or adsorption.[2] For powdered pharmaceutical ingredients and excipients, the degree of hygroscopicity can significantly impact:

-

Physical Stability: Moisture uptake can lead to changes in crystal structure, particle size, and morphology.

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.[3]

-

Flowability and Processing: Increased moisture content can lead to powder agglomeration and poor flow, affecting manufacturing processes like blending and tableting.

-

Product Performance: In formulations like leavening systems, premature moisture interaction can compromise efficacy.

Calcium Dihydrogen Pyrophosphate: An Overview

This compound (CAS No. 14866-19-4) is a white, crystalline powder.[1][4] It belongs to the family of calcium phosphates and is recognized by several synonyms, including acid calcium pyrophosphate and monothis compound.[5] Its primary roles in various industries stem from its chemical properties as a stabilizer, leavening agent, emulsifier, and nutrient.[4] Given its application in powdered form, understanding its behavior in the presence of atmospheric moisture is paramount for formulation development and ensuring product shelf-life.

Quantitative Hygroscopicity Data

Specific moisture sorption isotherm data for this compound powder is not extensively reported in publicly available literature. However, a typical representation of such data would be in the form of a moisture sorption isotherm graph and a corresponding data table. The following table is a representative example of how hygroscopicity data for a pharmaceutical powder would be presented.

Table 1: Representative Hygroscopicity Data for a Pharmaceutical Powder

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.85 |

| 10 | 0.25 | 0.90 |

| 20 | 0.50 | 0.95 |

| 30 | 0.75 | 1.00 |

| 40 | 1.00 | 1.10 |

| 50 | 1.25 | 1.20 |

| 60 | 1.50 | 1.35 |

| 70 | 1.80 | 1.60 |

| 80 | 2.20 | 2.00 |

| 90 | 3.00 | 3.00 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic properties of a powder are typically determined using gravimetric methods, where the change in mass of a sample is measured as a function of relative humidity (RH) at a constant temperature.[6] Dynamic Vapor Sorption (DVS) is a common and sophisticated technique for this purpose.[7]

Dynamic Vapor Sorption (DVS) Method

Objective: To determine the moisture sorption and desorption characteristics of this compound powder by measuring the change in mass at various relative humidity levels.

Apparatus: A Dynamic Vapor Sorption analyzer, which consists of a microbalance, a humidity and temperature-controlled sample chamber, and a data acquisition system.[6]

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-15 mg) is accurately weighed and placed in the sample pan of the DVS instrument.[2] The sample may be pre-dried, for instance at 60°C under 0% RH, to establish a dry reference weight, though care must be taken to not alter the material's structure.[8]

-

Sorption Phase: The sample is exposed to a continuous flow of nitrogen or air with a pre-determined relative humidity.[9] The RH is typically increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[10]

-

Equilibration: At each RH step, the sample's mass is continuously monitored until it reaches a stable equilibrium, defined by a mass change per unit time ( dm/dt ) below a specified threshold (e.g., <0.0005%/min).[10]

-

Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in a stepwise manner back to the starting point (e.g., 0% RH).[10] The mass change during this phase is also recorded at each step after reaching equilibrium.

-

Data Analysis: The change in mass at each RH level is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This graph provides insights into the material's hygroscopic nature, including the presence of hysteresis (differences between the sorption and desorption curves).[2]

Logical Relationships in Hygroscopicity

The interaction of this compound powder with atmospheric moisture follows a logical cause-and-effect relationship. This can be visualized as a simple pathway diagram.

References

- 1. gjphosphate.com [gjphosphate.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. fao.org [fao.org]

- 5. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. measurlabs.com [measurlabs.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.6. Dynamic Vapor Sorption [bio-protocol.org]

An In-depth Technical Guide to the Molecular Structure of Monocalcium Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocalcium dihydrogen pyrophosphate (CaH2P2O7) is an inorganic compound belonging to the family of calcium phosphates. While the broader class of calcium phosphates has been extensively studied for its roles in biomineralization, biomaterials, and as food additives, the specific characteristics of the dihydrogen pyrophosphate salt of calcium are less commonly explored in biological and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular structure of monothis compound, detailing its crystallographic parameters, synthesis, and potential, though currently underexplored, relevance to biological systems.

Chemical and Physical Properties

Monothis compound is a white crystalline solid. A summary of its key identifiers and properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | CaH2P2O7 | [1] |

| IUPAC Name | calcium [hydroxy(oxido)phosphoryl] hydrogen phosphate | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| CAS Number | 14866-19-4 | [1] |

| Appearance | White crystals or powder | [1] |

Table 1: Key Chemical and Physical Properties of Monothis compound.

Molecular Structure and Crystallography

The definitive crystal structure of monothis compound was determined through in-situ high-temperature X-ray powder diffraction experiments.[2] The compound crystallizes in the monoclinic system with the space group C2/c.[2] The fundamental building blocks of the crystal lattice are distorted CaO6 octahedra and dihydrogen pyrophosphate anions ([H2P2O7]2-).[2]

The CaO6 octahedra are isolated and connected to neighboring dihydrogen pyrophosphate groups through corner-sharing oxygen atoms. The [H2P2O7]2- anions are interconnected by strong hydrogen bonds, forming infinite layers that are oriented parallel to the c-axis of the unit cell.[2]

A summary of the crystallographic data is presented in Table 2.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Unit Cell Parameters | ||

| a | 7.3276(1) Å | [2] |

| b | 8.1282(1) Å | [2] |

| c | 9.7632(1) Å | [2] |

| β | 101.2392(7)° | [2] |

Table 2: Crystallographic Data for Monothis compound.

Due to the lack of a publicly available Crystallographic Information File (CIF), specific bond lengths and angles are not detailed here. However, the structure consists of a P-O-P linkage characteristic of pyrophosphates and both P-O and P-OH bonds within the anion.

Experimental Protocols

Synthesis

A reliable method for the synthesis of pure, crystalline monothis compound is through the thermal decomposition of calcium cyclotetraphosphate tetrahydrate (Ca2P4O12·4H2O).[2]

Experimental Workflow for Synthesis:

Detailed Protocol:

-

Precursor: Obtain or synthesize calcium cyclotetraphosphate tetrahydrate (Ca2P4O12·4H2O).

-

Heating: Place the precursor material in a suitable crucible for high-temperature reactions.

-

Decomposition: Heat the sample in a furnace to a temperature above 473 K (200 °C). The formation of CaH2P2O7 has been observed at these temperatures.[2]

-

Cooling: After a sufficient reaction time, cool the sample down to room temperature.

-

Characterization: The resulting crystalline powder should be characterized to confirm the phase purity of CaH2P2O7.

Characterization

X-Ray Diffraction (XRD):

Powder XRD is the primary technique for confirming the synthesis of CaH2P2O7 and determining its phase purity.

-

Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The sample is mounted on a powder diffractometer. A monochromatic X-ray beam (typically Cu Kα) is used. Data is collected over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is compared with the known pattern for CaH2P2O7. Rietveld refinement can be performed to obtain detailed structural parameters.[2]

Biological and Pharmaceutical Relevance: A Field of Opportunity

Currently, there is a notable lack of specific research into the biological roles, signaling pathways, and drug development applications of monothis compound. The existing literature predominantly focuses on other forms of calcium phosphates or the broader biological significance of the pyrophosphate anion (PPi).

Inorganic pyrophosphate is a crucial metabolite involved in numerous biosynthetic reactions, including DNA and RNA synthesis.[3] It is also a key regulator of biomineralization.[4] Pyrophosphate analogues, such as bisphosphonates, are a well-established class of drugs for treating bone disorders, highlighting the therapeutic potential of targeting pyrophosphate-related pathways.[5]

The unique structure of CaH2P2O7, with its acidic protons, may offer different solubility and reactivity profiles compared to other calcium pyrophosphate salts. This could be of interest in the formulation of biomaterials or as a starting material for the synthesis of novel pyrophosphate-based therapeutic agents. The study of pyrophosphate analogues in drug design is an active area of research, with applications in antiviral and anticancer therapies.[6][7]

Logical Relationship for Potential Research:

Conclusion

Monothis compound possesses a well-defined crystalline structure that has been characterized by modern diffraction techniques. While its synthesis is achievable through thermal decomposition, its biological and pharmaceutical properties remain largely unexplored. For researchers and professionals in drug development, CaH2P2O7 represents a potential starting point for the design of new biomaterials or as a precursor in the synthesis of novel pyrophosphate analogues with therapeutic potential. The dearth of biological data highlights a significant opportunity for future research to elucidate the role of this specific calcium pyrophosphate salt in biological systems.

References

- 1. This compound | CaH2P2O7 | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Calcium Dihydrogen Pyrophosphate (CaH2P2O7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium dihydrogen pyrophosphate (CaH₂P₂O₇). It details the thermal decomposition behavior of CaH₂P₂O₇, presents quantitative data from the analysis of its precursor compounds, and outlines a detailed experimental protocol for conducting TGA on calcium phosphates. This document is intended to serve as a valuable resource for professionals requiring an understanding of the thermal stability and decomposition characteristics of this material.

Introduction to the Thermal Behavior of CaH₂P₂O₇

This compound (CaH₂P₂O₇) is a significant intermediate compound in the thermal decomposition of other calcium phosphates, such as calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O)[1]. The analysis of its thermal behavior is crucial for understanding the formation of various calcium polyphosphates, which have applications in biomaterials and ceramics.

The thermal decomposition of CaH₂P₂O₇ itself involves a dehydration process at elevated temperatures, leading to the formation of calcium metaphosphates. While comprehensive TGA data exclusively for pure CaH₂P₂O₇ is not extensively detailed in readily available literature, its thermal behavior can be elucidated from the multi-step decomposition of its precursors.

Thermal Decomposition Pathway

The thermal decomposition involving CaH₂P₂O₇ generally proceeds as follows:

-

Formation from Precursor: CaH₂P₂O₇ is typically formed from the thermal treatment of compounds like Ca(H₂PO₄)₂·H₂O. This initial stage involves the loss of water of hydration and intramolecular dehydration of the protonated phosphate groups[1]. The formation of crystalline CaH₂P₂O₇ has been observed in a temperature range of 190-250 °C[2].

-

Decomposition of CaH₂P₂O₇: Upon further heating, CaH₂P₂O₇ undergoes a condensation reaction, eliminating water and transforming into calcium metaphosphate. Reaction temperatures between 250 and 400 °C have been shown to lead to the synthesis of γ-Ca(PO₃)₂[2].

-

Formation of Final Product: At temperatures exceeding 500 °C, the final product of the thermal decomposition is typically calcium polyphosphate, Ca(PO₃)₂[1].

The overall simplified reaction for the decomposition of CaH₂P₂O₇ can be represented as:

CaH₂P₂O₇ → Ca(PO₃)₂ + H₂O

Quantitative Data from Thermogravimetric Analysis

The following table summarizes quantitative data derived from the thermal analysis of Ca(H₂PO₄)₂·H₂O, which includes the formation and subsequent decomposition of CaH₂P₂O₇ as an intermediate. The data presented is a composite from studies on this precursor under different experimental conditions[1].

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Product(s) |

| 97 - 278 | 5.10 | Dehydration and initial condensation | CaH₂P₂O₇ and other intermediates |

| 278 - 500 | 14.42 | Condensation of CaH₂P₂O₇ and intermediates | Ca(PO₃)₂ |

| > 500 | Stable | - | Ca(PO₃)₂ |

Note: The presented data is based on the thermal decomposition of Ca(H₂PO₄)₂·H₂O and represents a multi-step process where CaH₂P₂O₇ is an intermediate. The mass loss percentages are indicative of the overall transformations.

Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed methodology for conducting the thermogravimetric analysis of a calcium phosphate compound such as CaH₂P₂O₇.

4.1. Instrumentation

-

Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere is required.

-

Balance: A microbalance with high sensitivity integrated into the TGA system.

-

Crucibles: Alumina or platinum crucibles are typically used.

-

Gas Supply: A regulated supply of inert gas (e.g., nitrogen) or a reactive gas, depending on the experimental requirements.

4.2. Sample Preparation

-

Ensure the CaH₂P₂O₇ sample is in a fine, homogeneous powder form.

-

Accurately weigh a small amount of the sample (typically 5-15 mg) into a clean, tared TGA crucible.

-

Record the initial sample mass precisely.

4.3. TGA Measurement Procedure

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Seal the furnace and purge with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere. Allow the system to stabilize.

-

-

Heating Program:

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program a linear heating ramp at a controlled rate, typically 10 °C/min.

-

Set the final temperature to a point where the decomposition is complete, for instance, 800-1000 °C.

-

-

Data Acquisition:

-

Start the heating program and continuously record the sample mass as a function of temperature and time.

-

The TGA software will generate a thermogram (mass vs. temperature) and often a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

-

4.4. Data Analysis

-

Analyze the resulting thermogram to identify the temperature ranges where mass loss occurs.

-

Calculate the percentage mass loss for each distinct decomposition step.

-

Use the DTG curve to determine the peak temperatures of maximum decomposition rates for each step.

-

Correlate the observed mass losses with the theoretical mass losses for the proposed decomposition reactions to identify the evolved volatile species and the resulting solid products.

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical workflow of the thermogravimetric analysis and the thermal decomposition pathway of CaH₂P₂O₇.

Caption: Experimental workflow for the thermogravimetric analysis of CaH₂P₂O₇.

Caption: Thermal decomposition pathway of CaH₂P₂O₇ to Ca(PO₃)₂.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Calcium Dihydrogen Pyrophosphate via Precipitation Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dihydrogen pyrophosphate (CaH₂P₂O₇), also known as acidic calcium pyrophosphate, is a member of the calcium phosphate family of compounds. Its applications in the pharmaceutical and drug development sectors are of growing interest, particularly in areas such as excipients for controlled-release formulations, components in biocompatible ceramics, and as a source of calcium and pyrophosphate ions. The synthesis of CaH₂P₂O₇ with high purity and controlled physicochemical properties is crucial for these applications.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via a wet chemical precipitation method. The protocols described herein are based on established principles of calcium phosphate chemistry, focusing on the reaction of a soluble calcium salt with a pyrophosphate source under controlled acidic conditions.

Synthesis Pathway and Logical Relationships

The synthesis of this compound via precipitation is predicated on the reaction of a soluble calcium salt with a pyrophosphate source in an acidic aqueous medium. The low pH is critical to ensure the formation of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻), which then precipitates with the calcium ions.

Caption: Experimental workflow for the precipitation synthesis of this compound.

Experimental Protocols

This section details two primary protocols for the synthesis of this compound. Protocol A utilizes sodium dihydrogen pyrophosphate, while Protocol B employs pyrophosphoric acid.

Protocol A: Synthesis from Sodium Dihydrogen Pyrophosphate and Calcium Chloride

This protocol is based on the reaction:

Na₂H₂P₂O₇ + CaCl₂ → CaH₂P₂O₇(s) + 2NaCl

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

pH meter

-

Vacuum filtration apparatus (Büchner funnel, filter paper, and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare Reactant Solutions:

-

Calcium Chloride Solution: Dissolve a specific amount of calcium chloride dihydrate in deionized water to achieve the desired concentration (refer to Table 1 for examples).

-

Sodium Dihydrogen Pyrophosphate Solution: Dissolve a stoichiometric equivalent of sodium dihydrogen pyrophosphate in deionized water.

-

-

Precipitation:

-

Place the calcium chloride solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed.

-

Slowly add the sodium dihydrogen pyrophosphate solution to the calcium chloride solution dropwise.

-

Monitor the pH of the mixture continuously. If the pH rises above 4.0, add 1 M HCl dropwise to maintain the pH in the range of 3.5-4.0.

-

A white precipitate of this compound will form.

-

-

Aging the Precipitate:

-

Once the addition of the pyrophosphate solution is complete, continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age and for the reaction to go to completion.

-

-

Isolation and Purification:

-

Set up the vacuum filtration apparatus.

-

Pour the suspension into the Büchner funnel and apply vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate cake with deionized water three times to remove soluble byproducts such as sodium chloride.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Carefully transfer the filter cake to a watch glass or drying dish.

-

Dry the precipitate in a vacuum oven at 60-80 °C for 12-24 hours, or until a constant weight is achieved.

-

-

Characterization:

-

The final product, a white powder, should be characterized by X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis to confirm its identity and purity.

-

Protocol B: Synthesis from Pyrophosphoric Acid and Calcium Nitrate

This protocol is based on the reaction:

H₄P₂O₇ + Ca(NO₃)₂ → CaH₂P₂O₇(s) + 2HNO₃

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Pyrophosphoric acid (H₄P₂O₇)

-

Deionized water

-

Ethanol

Equipment:

-

Same as Protocol A.

Procedure:

-

Prepare Reactant Solutions:

-

Calcium Nitrate Solution: Dissolve a specific amount of calcium nitrate tetrahydrate in deionized water (see Table 1 for examples).

-

Pyrophosphoric Acid Solution: Prepare a solution of pyrophosphoric acid in deionized water at the desired concentration.

-

-

Precipitation:

-

Place the pyrophosphoric acid solution in a beaker on a magnetic stirrer.

-

Slowly add the calcium nitrate solution to the pyrophosphoric acid solution dropwise while stirring.

-

A white precipitate will form. The acidic nature of the pyrophosphoric acid should maintain a low pH, but it is advisable to monitor to ensure it remains below 4.0.

-

-

Aging, Isolation, Purification, and Drying:

-

Follow steps 3 through 5 from Protocol A.

-

-

Characterization:

-

Characterize the final product using XRD, FTIR, and elemental analysis.

-

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of this compound. Actual results may vary based on specific experimental conditions.

Table 1: Example Reaction Parameters for Synthesis of CaH₂P₂O₇

| Parameter | Protocol A | Protocol B |

| Calcium Salt | Calcium Chloride Dihydrate | Calcium Nitrate Tetrahydrate |

| Pyrophosphate Source | Sodium Dihydrogen Pyrophosphate | Pyrophosphoric Acid |

| Concentration of Cation Solution | 0.5 M | 0.5 M |

| Concentration of Anion Solution | 0.5 M | 0.5 M |

| Molar Ratio (Ca:P₂O₇) | 1:1 | 1:1 |

| Reaction Temperature | 25 °C (Room Temperature) | 25 °C (Room Temperature) |

| Target pH | 3.5 - 4.0 | < 4.0 |

| Aging Time | 2 hours | 2 hours |

Table 2: Expected Yield and Purity of Synthesized CaH₂P₂O₇

| Parameter | Expected Value |

| Theoretical Yield | Dependent on starting material quantities |

| Actual Yield | > 90% |

| Purity (by elemental analysis) | > 98% |

| Appearance | White crystalline powder |

Characterization of this compound

a) X-ray Diffraction (XRD)

XRD is used to confirm the crystalline phase of the synthesized product. The diffraction pattern of CaH₂P₂O₇ should be compared with standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

b) Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample. The spectrum of CaH₂P₂O₇ is expected to show characteristic absorption bands for P-O-P bonds (pyrophosphate group) and P-O-H bonds.

c) Elemental Analysis

Elemental analysis, such as Inductively Coupled Plasma (ICP) analysis, can be used to determine the calcium to phosphorus (Ca/P) molar ratio, which should be 1:2 for CaH₂P₂O₇.

Troubleshooting and Considerations

-